
17,20b-Dihydroxypregn-4-en-3-one 20-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is a synthetic steroidal compound. It is structurally related to progesterone and is known for its role in inducing oocyte maturation in various fish species. This compound is often used in scientific research due to its potent biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17,20b-Dihydroxypregn-4-en-3-one 20-Acetate typically involves the acetylation of 17,20b-Dihydroxypregn-4-en-3-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is widely used in scientific research due to its biological activities. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in inducing oocyte maturation in fish species.
Medicine: Investigated for its potential therapeutic applications in reproductive health.
Industry: Used in the production of steroidal pharmaceuticals and research chemicals.
Mécanisme D'action
The compound exerts its effects by binding to specific steroid receptors in the target cells. This binding triggers a cascade of molecular events that lead to the desired biological response. In the case of oocyte maturation, the compound interacts with receptors in the oocytes, leading to the activation of signaling pathways that promote maturation.
Comparaison Avec Des Composés Similaires
- 17α,20β-Dihydroxyprogesterone
- 17α-Hydroxy-20β-dihydroprogesterone
- 4-Pregnene-17α,20β-diol-3-one
Comparison: 17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is unique due to its specific acetate group, which can influence its biological activity and solubility. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in inducing oocyte maturation.
Propriétés
Formule moléculaire |
C23H34O4 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
[(1R)-1-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(27-15(2)24)23(26)12-9-20-18-6-5-16-13-17(25)7-10-21(16,3)19(18)8-11-22(20,23)4/h13-14,18-20,26H,5-12H2,1-4H3/t14-,18-,19+,20+,21+,22+,23+/m1/s1 |
Clé InChI |
ROAFEZZIAITNPZ-PKTXXXCRSA-N |
SMILES isomérique |
C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C |
SMILES canonique |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)


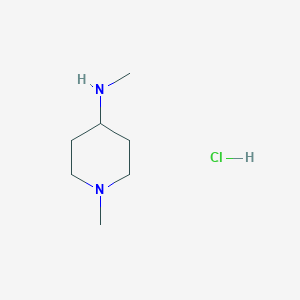
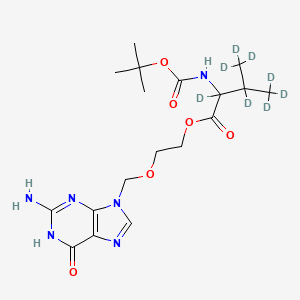
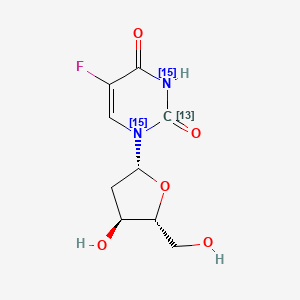
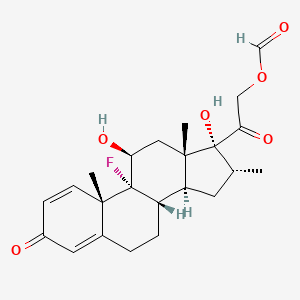
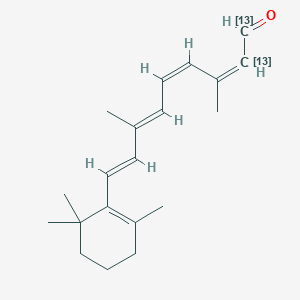
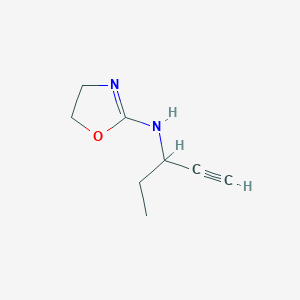
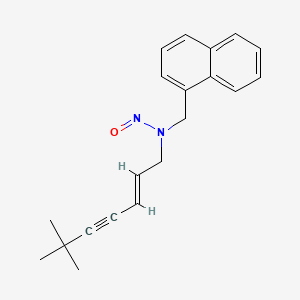
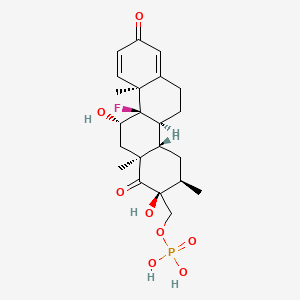
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
